2-Bromo-4-fluoro-5-nitrobenzoic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Sourcing a reliable polysubstituted benzoic acid with precise regiochemistry for multi-step pharmaceutical syntheses often involves long lead times and inconsistent purity. 2-Bromo-4-fluoro-5-nitrobenzoic acid (CAS 1036389-83-9) eliminates this bottleneck as a pre-validated building block. - Directly enables patented routes to tyrosine kinase inhibitor intermediates (e.g., neratinib) via sequential SNAr at the bromine-bearing carbon followed by cross-coupling, a pathway inaccessible with simpler analogs like 2-bromo-5-nitrobenzoic acid. - The 4-fluoro substituent enhances lipophilicity (LogP 2.72 vs. ~2.07 for non-fluorinated analogs), offering a quantifiable ADME optimization handle for lead candidates. - Consistent ≥98% purity across all batches, stored and shipped at ambient temperature, ensures immediate integration into your synthesis workflow without quality-related delays.

Molecular Formula C7H3BrFNO4
Molecular Weight 264 g/mol
CAS No. 1036389-83-9
Cat. No. B047899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-nitrobenzoic acid
CAS1036389-83-9
Molecular FormulaC7H3BrFNO4
Molecular Weight264 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(=O)O
InChIInChI=1S/C7H3BrFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyAPETYHSLTIVOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-5-nitrobenzoic Acid Overview


2-Bromo-4-fluoro-5-nitrobenzoic acid (CAS 1036389-83-9) is a polysubstituted aromatic carboxylic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring [1]. Its molecular formula is C₇H₃BrFNO₄, with a molecular weight of 264.00 g/mol [1]. This compound is primarily recognized as a versatile building block in organic synthesis, particularly for constructing complex molecules in the pharmaceutical and agrochemical industries . Its utility stems from the unique combination and specific regiochemistry of its substituents, enabling selective chemical transformations and providing a defined scaffold for medicinal chemistry programs [1].

2-Bromo-4-fluoro-5-nitrobenzoic Acid Regiochemical Advantages


The substitution pattern of 2-Bromo-4-fluoro-5-nitrobenzoic acid is critical for its function and cannot be easily replaced by other halogenated nitrobenzoic acid analogs. While other in-class compounds like 2-bromo-5-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid may share some functional groups, they lack the precise three-point regiochemistry (2-Br, 4-F, 5-NO₂) that defines this compound's reactivity profile [1]. This specific arrangement is essential for directing subsequent chemical transformations, such as selective nucleophilic aromatic substitution, cross-coupling reactions, and influencing the electronic properties of derived bioactive molecules . Simply substituting with a different positional isomer or a compound missing a key substituent would lead to a different synthetic pathway or an intermediate with altered reactivity, making the synthesis of specific target molecules, such as key pharmaceutical intermediates, unfeasible [2].

2-Bromo-4-fluoro-5-nitrobenzoic Acid: Comparative Evidence


Yield Advantage vs. 2-Bromo-5-nitrobenzoic Acid

In a comparative analysis of synthetic efficiency, the preparation of 2-bromo-4-fluoro-5-nitrobenzoic acid from 4-fluoro-3-nitrobenzoic acid is reported with an 86% yield , whereas the synthesis of its positional isomer, 2-bromo-5-nitrobenzoic acid, from 2-bromobenzoic acid, is reported with a significantly lower yield of 96% [1]. This difference in yield is critical for process economics and scalability.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Lipophilicity Comparison: 2-Bromo-5-nitrobenzoic Acid

The presence of a 4-fluoro substituent in 2-bromo-4-fluoro-5-nitrobenzoic acid increases its lipophilicity compared to its non-fluorinated analog, 2-bromo-5-nitrobenzoic acid. The target compound exhibits a LogP of 2.71780 , which is significantly higher than the LogP of 2.07-2.58 reported for 2-bromo-5-nitrobenzoic acid . This increased lipophilicity can enhance membrane permeability, a crucial factor in drug design.

ADME Medicinal Chemistry Drug Design

Cross-Coupling Reactivity & Utility

The combination of a bromine atom at the 2-position and a nitro group at the 5-position makes 2-bromo-4-fluoro-5-nitrobenzoic acid a highly activated electrophile for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . The 4-fluoro substituent, while not directly participating, provides a tunable electronic effect and a site for potential late-stage functionalization. In a relevant patent, this compound is explicitly used as the starting material for a key Suzuki coupling step in the synthesis of a neratinib intermediate [1]. In contrast, 2-bromo-5-nitrobenzoic acid lacks the 4-fluoro substituent, which precludes its use in pathways requiring this additional functional handle for subsequent steps .

Suzuki-Miyaura Coupling Nucleophilic Aromatic Substitution SAR Analysis

2-Bromo-4-fluoro-5-nitrobenzoic Acid Applications


Kinase Inhibitor Scaffold Synthesis

The compound is a critical building block for synthesizing intermediates of certain tyrosine kinase inhibitors, as demonstrated in patent literature for neratinib intermediates [1]. Its unique 2-bromo-4-fluoro-5-nitro substitution pattern is essential for the sequential cross-coupling and substitution steps in the patented route, making it non-substitutable with simpler analogs like 2-bromo-5-nitrobenzoic acid [1].

Lipophilicity Tuning for ADME Profiles

Medicinal chemists can leverage the increased lipophilicity (LogP 2.72) conferred by the 4-fluoro group, compared to non-fluorinated analogs (LogP ~2.07-2.58), to optimize the ADME profile of drug candidates . This makes the compound a valuable choice when designing molecules with a specific range of membrane permeability or distribution characteristics.

Polyfunctional Scaffolds by Selective SNAr

The presence of multiple electron-withdrawing groups (Br, F, NO₂) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. This allows for the selective introduction of a diverse range of nucleophiles (e.g., amines, alkoxides) in the first step, followed by further functionalization via cross-coupling or other transformations, offering a streamlined route to highly decorated arenes for library synthesis .

Chemical Probe for SAR Exploration

The defined structure of 2-bromo-4-fluoro-5-nitrobenzoic acid makes it an ideal core for systematic SAR exploration. Researchers can use the bromine atom as a handle for diversification via cross-coupling, while the nitro and fluoro groups provide stable, electron-withdrawing substituents whose impact on biological activity can be quantitatively assessed, generating robust SAR data for lead optimization programs .

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